2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a pyrazolo[3,4-d]pyrimidine core, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions. The final step often involves the coupling of the indole and pyrazolo[3,4-d]pyrimidine intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors to improve yield and safety, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can produce dihydro derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with nuclear receptors and enzymes, modulating their activity. The pyrazolo[3,4-d]pyrimidine core can inhibit specific kinases, affecting cell signaling pathways. These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine: This compound shares the indole moiety but lacks the pyrazolo[3,4-d]pyrimidine core.
Methyl indole-3-acetate: This compound also contains the indole moiety but has different functional groups and lacks the pyrazole and pyrazolo[3,4-d]pyrimidine structures
Uniqueness
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide is unique due to its combination of the indole, pyrazole, and pyrazolo[3,4-d]pyrimidine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C25H18N8O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C25H18N8O3/c1-14-11-20(28-24(36)21(34)17-12-26-19-10-6-5-9-16(17)19)33(31-14)25-29-22-18(23(35)30-25)13-27-32(22)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,28,36)(H,29,30,35) |
InChI Key |
ZYEWQEPPSLNEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Origin of Product |
United States |
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